
(3-Phenethyloxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenethyloxyphenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This specific compound features a phenethyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenethyloxyphenyl)thiourea typically involves the reaction of 3-phenethyloxyaniline with thiocyanate compounds under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group to form the desired thiourea derivative.
-
Step 1: Formation of Isothiocyanate Intermediate
Reagents: 3-Phenethyloxyaniline, thiocyanate compound (e.g., ammonium thiocyanate)
Conditions: Acidic medium (e.g., hydrochloric acid), temperature control (e.g., 0-5°C)
Reaction: [ \text{3-Phenethyloxyaniline} + \text{Thiocyanate} \rightarrow \text{Isothiocyanate Intermediate} ]
-
Step 2: Formation of this compound
Reagents: Isothiocyanate intermediate, amine group (from 3-phenethyloxyaniline)
Conditions: Mild heating (e.g., 40-50°C)
Reaction: [ \text{Isothiocyanate Intermediate} + \text{Amine Group} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Phenethyloxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Halogenated compounds (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
(3-Phenethyloxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it valuable in microbiological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in plastics.
作用機序
The mechanism of action of (3-Phenethyloxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
(3-Phenylthiourea): Lacks the phenethyloxy group, resulting in different biological activities.
(3-Methoxyphenyl)thiourea: Contains a methoxy group instead of a phenethyloxy group, leading to variations in chemical reactivity and applications.
(3-Chlorophenyl)thiourea: Substituted with a chlorine atom, exhibiting distinct pharmacological properties.
Uniqueness
(3-Phenethyloxyphenyl)thiourea is unique due to the presence of the phenethyloxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its diverse range of applications and effectiveness in various fields.
特性
CAS番号 |
832098-92-7 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
[3-(2-phenylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H3,16,17,19) |
InChIキー |
NSRWDUDSMPTHKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


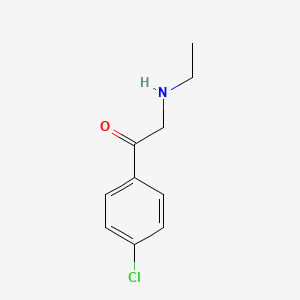
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
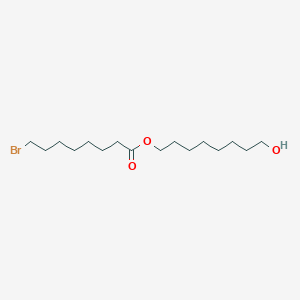
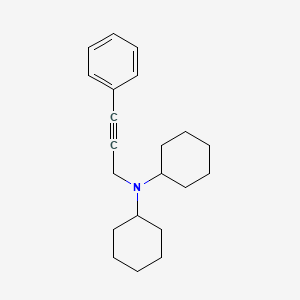
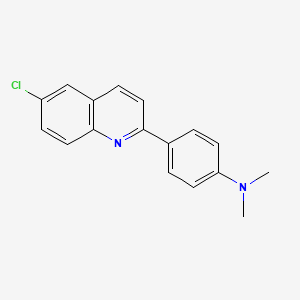
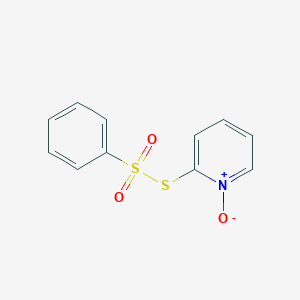
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

